molecular formula C20H23NO B1359480 2,6-Dimethyl-4'-pyrrolidinomethyl benzophenone CAS No. 898776-49-3

2,6-Dimethyl-4'-pyrrolidinomethyl benzophenone

Cat. No. B1359480
M. Wt: 293.4 g/mol
InChI Key: NHXXNZZWCRFSCB-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C20H23NO . It is also known by its synonyms: (2,6-Dimethylphenyl) (4- (pyrrolidin-1-ylmethyl)phenyl)methanone and Methanone, (2,6-dimethylphenyl) [4- (1-pyrrolidinylmethyl)phenyl]- .


Molecular Structure Analysis

The molecular structure of 2,6-Dimethyl-4’-pyrrolidinomethyl benzophenone contains a total of 47 bonds. These include 24 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, and 12 aromatic bonds. The structure also includes 1 five-membered ring, 2 six-membered rings, 1 aromatic ketone, and 1 aliphatic tertiary amine .

Scientific Research Applications

Photoreactivity and Regioselectivity

2,6-Dimethyl-4'-pyrrolidinomethyl benzophenone (DMBP) and its derivatives have been studied for their unique photoreactivity. For instance, in a study exploring the temperature dependence of regioselectivity in the [2+2] photocycloaddition (Paternò-Büchi reaction) of 1,3-dimethylthymine with benzophenone derivatives, the role of conformational equilibrium structures of the triplet 1,4-diradicals was investigated. This work provides insights into the photochemical reactions and temperature-dependent regioselectivity of benzophenones (Hei et al., 2005).

Electrochemical Reduction

Benzophenone derivatives, including DMBP, have been the subject of electrochemical reduction studies. Research focusing on the reductive cleavage of halo benzophenones in media of low proton availability provides insights into the behavior and reduction mechanisms of substituted benzophenones (Nadjo & Sevéant, 1971).

Phosphorescence in Aqueous Solution

Investigations into the phosphorescence of benzophenone in aqueous solutions, including its quenching by nucleic acid derivatives, can be relevant to understand the photophysical properties of DMBP. These studies often focus on the energy transfer processes involving benzophenone triplet states (Helene, 1972).

Organometallic Complexes

The synthesis and analysis of magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands, involving benzophenone, can provide valuable insights into the application of DMBP in organometallic chemistry. Such research can contribute to understanding the catalytic behavior and applications of these complexes (Wang et al., 2012).

Photocrosslinking Applications

Research on the incorporation of benzophenone derivatives into proteins in Escherichia coli demonstrates the potential of DMBP in photocrosslinking applications. This methodology can be useful for studying protein interactions both in vitro and in vivo (Chin et al., 2002).

Solid-State Photocycloaddition

The study of solid-state photocycloaddition reactions involving benzophenone can shed light on the potential applications of DMBP in solid-state chemistry and material science. These reactions often involve high site- and regioselectivity, which is crucial for designing specific molecular structures (Wang et al., 2007).

properties

IUPAC Name

(2,6-dimethylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-15-6-5-7-16(2)19(15)20(22)18-10-8-17(9-11-18)14-21-12-3-4-13-21/h5-11H,3-4,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXXNZZWCRFSCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642749
Record name (2,6-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-4'-pyrrolidinomethyl benzophenone

CAS RN

898776-49-3
Record name Methanone, (2,6-dimethylphenyl)[4-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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